molecular formula C19H21NO4 B11657961 3-[(2E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

3-[(2E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B11657961
M. Wt: 327.4 g/mol
InChI Key: FGGAVQHQJCHQIE-ZRDIBKRKSA-N
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Description

3-[(2E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridinone ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with an appropriate pyridinone derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced using reagents such as sodium halides or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, methanol or ethanol as solvents.

    Substitution: Sodium halides, sulfuric acid, various organic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and substituted derivatives of the original compound.

Scientific Research Applications

3-[(2E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)acrylic acid: Shares the dimethoxyphenyl group but differs in the rest of the structure.

    2-Propenoic acid, 3-(2,3-dimethoxyphenyl)-, (E)-: Similar in structure but lacks the pyridinone ring.

    (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Contains a similar phenylprop-2-en-1-one structure but with different substituents.

Uniqueness

3-[(2E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is unique due to its combination of a pyridinone ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-[(E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C19H21NO4/c1-11-9-13(3)20-19(22)16(11)17(21)12(2)10-14-7-6-8-15(23-4)18(14)24-5/h6-10H,1-5H3,(H,20,22)/b12-10+

InChI Key

FGGAVQHQJCHQIE-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/C)C

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=C(C(=CC=C2)OC)OC)C)C

solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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